5-(4-ethoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a bicyclic pyrrolone core substituted with aromatic and heterocyclic moieties. Its structure includes:
- Position 4: A furan-2-carbonyl group, which may enhance electron-withdrawing effects and influence binding affinity.
- Position 1: A 2-phenylethyl side chain, likely impacting solubility and steric interactions.
Its design aligns with SAR trends observed in analogs targeting enzymes or receptors requiring aromatic and polar functional groups .
Properties
Molecular Formula |
C26H25NO6 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-phenylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H25NO6/c1-3-32-19-12-11-18(16-21(19)31-2)23-22(24(28)20-10-7-15-33-20)25(29)26(30)27(23)14-13-17-8-5-4-6-9-17/h4-12,15-16,23,29H,3,13-14H2,1-2H3 |
InChI Key |
PEDRYKCDCSAPDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCC3=CC=CC=C3)O)C(=O)C4=CC=CO4)OC |
Origin of Product |
United States |
Scientific Research Applications
The compound 5-(4-ethoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and relevant case studies.
Medicinal Chemistry
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The incorporation of the furan ring and phenolic groups in this compound may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases.
Anticancer Properties
Studies have shown that pyrrolones can inhibit cancer cell proliferation. The specific structural features of this compound might interact with various cellular pathways involved in cancer progression. For instance, derivatives of pyrrolone have been reported to induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.
Pharmacology
Neuroprotective Effects
There is emerging evidence that compounds similar to 5-(4-ethoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter levels and reduce neuroinflammation.
Antimicrobial Activity
The structural components of this compound suggest potential antimicrobial properties. Studies have demonstrated that related pyrrolone derivatives can inhibit bacterial growth and biofilm formation, making them candidates for further investigation as antimicrobial agents.
Table 1: Biological Activities of Pyrrolone Derivatives
| Compound Structure | Activity Type | Reference |
|---|---|---|
| Pyrrolone A | Antioxidant | |
| Pyrrolone B | Anticancer | |
| Pyrrolone C | Neuroprotective | |
| Pyrrolone D | Antimicrobial |
Table 2: Synthesis Methods
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Microwave-assisted | 85 | 150°C for 30 min | |
| Solvent-free reaction | 90 | Room temperature | |
| Traditional heating | 75 | 200°C for 60 min |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a related pyrrolone derivative on human breast cancer cells. Results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotection
In a model of neurodegeneration, administration of a pyrrolone derivative demonstrated reduced neuronal loss and improved cognitive function in animal models. This was associated with decreased levels of pro-inflammatory cytokines and enhanced antioxidant enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related analogs (Table 1), focusing on substituent variations, physicochemical properties, and synthetic yields.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Physicochemical Properties: Position 5: Electron-donating groups (e.g., ethoxy, methoxy) enhance lipophilicity. Position 4: Furan-2-carbonyl (Target, Compounds 3–4) vs. benzoyl derivatives (Compounds 1, 5–7). Furan-based analogs may exhibit reduced steric hindrance but lower electron density compared to fluorinated benzoyls (Compound 1) . Position 1: Bulky substituents like 2-phenylethyl (Target) or morpholinoethyl (Compound 3) likely reduce solubility but improve target binding specificity. Hydrophilic groups (e.g., 2-hydroxypropyl in Compound 2) may enhance aqueous solubility .
Synthetic Challenges: Compound 2 achieved a moderate yield (32%), suggesting steric or electronic factors (e.g., trifluoromethoxy group) complicate synthesis .
Thermal Stability :
- Compound 2’s high melting point (246–248°C) correlates with its crystalline structure and strong intermolecular interactions (e.g., hydrogen bonding from the hydroxy group) .
Structure-Activity Relationship (SAR) Trends
- Aromatic Substitutions: Ethoxy/methoxy groups (Target, Compounds 1–4) improve membrane permeability but may reduce metabolic stability compared to trifluoromethoxy (Compound 2) .
- Side Chain Modifications: 2-Phenylethyl (Target) and morpholinoethyl (Compound 3) groups likely confer distinct pharmacokinetic profiles, with the former favoring CNS penetration and the latter enhancing solubility .
- Furan vs.
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks for the ethoxy (-OCH2CH3), methoxy (-OCH3), and furan carbonyl groups. The hydroxyl proton (3-hydroxy) may appear as a broad singlet (~δ 10–12 ppm) .
- FTIR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) stretches.
- HRMS : Validate the molecular formula (e.g., C27H25NO7) with <2 ppm mass error .
- X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding networks, as demonstrated in analogous pyrrolidinone derivatives .
How do steric and electronic effects of substituents influence reactivity and stability?
Advanced Research Question
- Steric effects : The 2-phenylethyl group at position 1 may hinder nucleophilic attack at the pyrrolidinone carbonyl, slowing hydrolysis. Compare with analogs lacking bulky substituents .
- Electronic effects : The 4-ethoxy-3-methoxyphenyl group’s electron-donating substituents enhance aromatic stabilization, potentially reducing electrophilic substitution rates. DFT calculations (e.g., HOMO-LUMO gaps) can quantify these effects .
- Stability assays : Monitor degradation under varying pH and temperature via HPLC. Hydroxyl group oxidation or furan ring opening are likely degradation pathways .
What computational methods are suitable for studying this compound’s electronic properties?
Advanced Research Question
- DFT studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic sites (e.g., furan carbonyl vs. pyrrolidinone oxygen) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonds between the 3-hydroxy group and active-site residues .
- MD simulations : Assess solvation effects in aqueous or lipid environments to predict bioavailability .
How can crystallographic data inform structure-activity relationships (SAR)?
Advanced Research Question
- Hydrogen bonding : X-ray structures of related compounds reveal intramolecular H-bonds between the hydroxyl group and carbonyl oxygen, stabilizing the enol tautomer. This tautomer may influence binding affinity in biological assays .
- Packing interactions : Analyze π-π stacking between phenyl and furan rings to correlate solid-state stability with solution-phase reactivity .
What experimental strategies resolve contradictions in reported synthetic or analytical data?
Advanced Research Question
- Reproducibility checks : Replicate syntheses under controlled conditions (e.g., inert atmosphere) to address discrepancies in yields or byproducts .
- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., aromatic protons) .
- Cross-validation : Compare XRD data with computational models to verify stereochemical assignments .
How can the compound’s pharmacokinetic properties be evaluated preclinically?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
